2-Metil-5-nitrofurano

Descripción general

Descripción

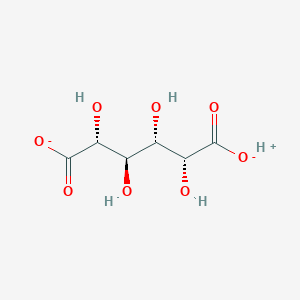

Furan, 2-methyl-5-nitro-, is a heterocyclic organic compound with the molecular formula C4H4N2O2. It is a colorless solid that is insoluble in water, but is soluble in some organic solvents. Furan, 2-methyl-5-nitro-, is a common starting material for a variety of synthetic reactions, and has a wide range of applications in the chemical and pharmaceutical industries.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados del furano, incluido el 2-Metil-5-nitrofurano, han sido reconocidos por su notable eficacia terapéutica . Se han utilizado para crear numerosos agentes antibacterianos innovadores . Estos compuestos exhiben una amplia gama de características biológicas y farmacológicas ventajosas, lo que los hace efectivos en la lucha contra las infecciones causadas por cepas bacterianas .

Medicamentos Antimicrobianos

El aumento de la resistencia a los fármacos a los antiinfectivos utilizados clínicamente ha requerido la búsqueda de nuevos compuestos antimicrobianos. Los compuestos que contienen furano, como el this compound, se han utilizado como medicamentos en una serie de áreas de enfermedades distintas .

Síntesis de Sustancias Biológicamente Activas

Los nitrofuranos que contienen carbonilo, representantes prominentes de la clase, se utilizaron en la síntesis de sustancias biológicamente activas . Los principales enfoques para la preparación de estos compuestos son la introducción de un grupo nitro en el anillo de furano que contiene carbonilo, la formación de un grupo carbonilo, carboxilo o alcoxicarbonilo en un furano que ya contiene un grupo nitro, así como la formación de un anillo de furano aromático en dihidronitrofuranos que contienen carbonilo .

Actividad Anti-Úlcera

El furano tiene una variedad de ventajas terapéuticas, incluida la actividad anti-úlcera . Esto sugiere que el this compound también puede tener aplicaciones potenciales en el tratamiento de úlceras.

Actividad Diurética

Se ha descubierto que los derivados del furano tienen efectos diuréticos . Esto indica que el this compound podría utilizarse potencialmente en el desarrollo de medicamentos diuréticos.

Actividad Antiinflamatoria, Analgésica y Antidepresiva

Se ha descubierto que el furano tiene efectos antiinflamatorios, analgésicos y antidepresivos . Esto sugiere que el this compound también puede tener aplicaciones potenciales en estas áreas.

Direcciones Futuras

The future of furan and its derivatives lies in their potential to replace traditional resources such as crude oil with biomass . This switch would require the replacement of petroleum refineries with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-5-nitrofuran, a nitrofuran compound, are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Mode of Action

The mode of action of 2-Methyl-5-nitrofuran involves the reduction of the nitro group by bacterial nitroreductases to form electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . The nitro moiety at the C5 of the furan ring, once reduced by nitroreductases, acts as a warhead to covalently modify the targets .

Biochemical Pathways

The affected biochemical pathways involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The reduction of the nitro group by bacterial nitroreductases is a key step in the activation of the compound . The formation of free radicals that can react with bacterial targets is also a significant part of the mechanism .

Pharmacokinetics

For instance, Nitrofurantoin, another nitrofuran antibiotic, rapidly reaches therapeutic concentrations in the urine and is also cleared rapidly . It has a bioavailability of 38.8-44.3% .

Result of Action

The result of the action of 2-Methyl-5-nitrofuran is the inhibition of vital processes in bacteria, leading to their death . The compound’s action results in the disruption of the citric acid cycle and the inhibition of DNA, RNA, and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-nitrofuran can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured . The compound’s stability and efficacy may also be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

Furan, 2-methyl-5-nitro- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to toxic effects .

Cellular Effects

Furan, 2-methyl-5-nitro- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause hepatotoxicity in liver cells by inducing oxidative stress and disrupting normal cellular functions . Additionally, it may affect the expression of genes involved in detoxification processes, further impacting cellular health .

Molecular Mechanism

The molecular mechanism of action of Furan, 2-methyl-5-nitro- involves its interaction with biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause enzyme inhibition or activation . These reactive intermediates can also interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furan, 2-methyl-5-nitro- have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Furan, 2-methyl-5-nitro- can lead to cumulative toxic effects, particularly in liver cells . The compound’s degradation products may also contribute to its overall toxicity .

Dosage Effects in Animal Models

The effects of Furan, 2-methyl-5-nitro- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. In animal studies, high doses of Furan, 2-methyl-5-nitro- have been associated with liver damage, including hepatocellular adenomas and carcinomas . These findings highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

Furan, 2-methyl-5-nitro- is involved in metabolic pathways that include its bioactivation by cytochrome P450 enzymes. The metabolic activation of this compound can lead to the formation of reactive metabolites, which can interact with cellular components and contribute to its toxic effects . The involvement of cytochrome P450 enzymes in its metabolism underscores the importance of these enzymes in the compound’s biochemical activity .

Transport and Distribution

The transport and distribution of Furan, 2-methyl-5-nitro- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific cellular compartments, where it can exert its effects .

Subcellular Localization

Furan, 2-methyl-5-nitro- has been observed to localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its localization to these organelles can influence its activity and function, as these compartments are involved in key cellular processes such as protein synthesis and energy production . The compound’s subcellular localization may also be influenced by post-translational modifications and targeting signals .

Propiedades

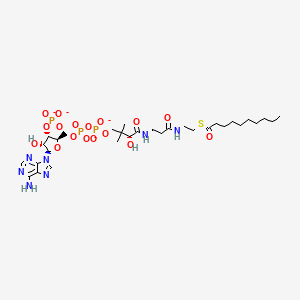

IUPAC Name |

2-methyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBFYAXUVBEUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231673 | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-74-5 | |

| Record name | 2-Methyl-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURAN, 2-METHYL-5-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SNN3XQ8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

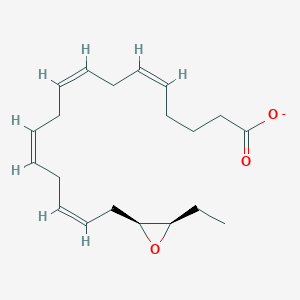

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

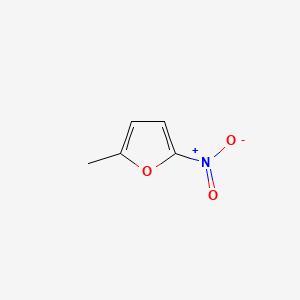

![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

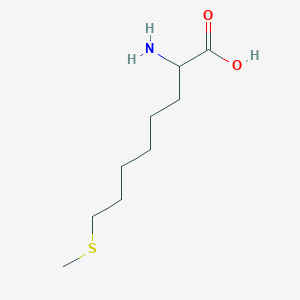

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)

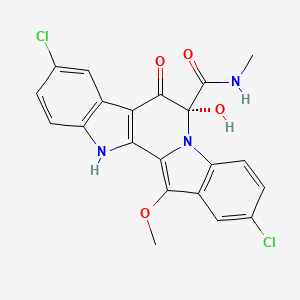

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)